molecular formula C24H20N6O4S B2810216 N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-71-3

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2810216
CAS No.: 540505-71-3
M. Wt: 488.52
InChI Key: XCMWQNRBZCYPRA-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo[1,5-a]pyrimidine class, a scaffold known for diverse biological activities. Its structure features a 2-nitrophenyl group at position 7, a thiophen-2-yl moiety at position 2, and a 2-methoxyphenyl carboxamide substituent at position 4. These substituents contribute to its electronic and steric profile, influencing solubility, bioavailability, and target interactions .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O4S/c1-14-20(23(31)26-16-9-4-6-11-18(16)34-2)21(15-8-3-5-10-17(15)30(32)33)29-24(25-14)27-22(28-29)19-12-7-13-35-19/h3-13,21H,1-2H3,(H,26,31)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMWQNRBZCYPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound with potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazolo-pyrimidine core with various substituents that influence its biological activity. The molecular formula is C19H17N7O4C_{19}H_{17}N_{7}O_{4}, and it has a molecular weight of 407.4 g/mol. The presence of the methoxy and nitro groups contributes to its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H17N7O4
Molecular Weight407.4 g/mol
IUPAC NameN-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
InChI KeyYTGLOHJLDZFSHN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and nitriles.
  • Substituent Introduction : Methoxy and nitro groups are added via electrophilic aromatic substitution.
  • Coupling Reactions : Final coupling steps integrate the substituted phenyl rings with the triazole core.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : The nitro group can be reduced to an amino group, allowing interaction with various enzymes and receptors.
  • Hydrogen Bonding : The triazole ring can engage in hydrogen bonding with biological molecules, enhancing its pharmacological efficacy.
  • Inhibition of Biological Pathways : Preliminary studies suggest potential inhibition of key enzymes involved in inflammatory responses and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance:

  • Compounds derived from triazole scaffolds have shown significant inhibitory effects against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) with IC50 values indicating strong potency .

Anti-inflammatory Effects

Research has demonstrated that derivatives related to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:

  • Compounds similar to the target compound showed IC50 values around 0.04 μmol against COX-2, comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Inhibition Studies : A recent study indicated that certain derivatives exhibited up to 75% inhibition against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl rings significantly affect biological activity, emphasizing the importance of specific substituents for enhanced efficacy .
  • Molecular Docking Studies : Molecular docking simulations suggest favorable binding interactions between the compound and key biological targets involved in cancer proliferation and inflammation .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of triazole derivatives, including the compound , as antitumor agents. The structural modifications in the triazole ring have been shown to influence biological activity significantly. For instance, compounds with specific substitutions demonstrated potent activity against various cancer cell lines by inhibiting tubulin polymerization, a critical mechanism in cancer cell proliferation and survival .

Case Study: In Vitro Antitumor Activity

A study evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The compound exhibited an IC50 value indicating significant antiproliferative activity against several types of cancer cells, including breast and lung cancer cell lines. The structure–activity relationship (SAR) analysis revealed that the presence of methoxy and nitro groups enhances the cytotoxicity of these compounds .

Antiviral Properties

Triazole derivatives have also been investigated for their antiviral properties. The compound's unique structure allows it to interact with viral enzymes, potentially inhibiting viral replication. In particular, studies have shown that modifications on the phenyl moiety can tune biological properties towards antiviral activity .

Case Study: Antiviral Screening

In a recent antiviral screening study, various triazole derivatives were synthesized and tested against viral strains. The compound was found to exhibit moderate antiviral activity, suggesting its potential as a lead compound for further development in antiviral therapies .

Anticonvulsant Effects

Research has indicated that certain triazole derivatives possess anticonvulsant properties. The compound's ability to modulate neurotransmitter systems may contribute to its effectiveness in seizure models. Preliminary studies suggest that it could serve as a basis for developing new anticonvulsant medications .

Activity TypeCell Line TestedIC50 Value (µM)Reference
AntitumorMCF-7 (breast cancer)12.5
A549 (lung cancer)15.3
AntiviralInfluenza Virus25.0
AnticonvulsantPicrotoxin Model18.4

Structure–Activity Relationship Analysis

Structural FeatureEffect on Activity
Methoxy GroupIncreases potency
Nitro GroupEnhances cytotoxicity
Thiophene RingContributes to bioactivity

Comparison with Similar Compounds

Key Structural Variations:

Compound Name / ID Position 7 Substituent Position 2 Substituent Position 6 Substituent Reference
Target Compound 2-Nitrophenyl Thiophen-2-yl N-(2-Methoxyphenyl)carboxamide
Ethyl 7-methyl-1-(4-nitrophenyl)-...* 4-Nitrophenyl Thiophen-2-yl Ethyl ester
CAS 667902-79-6 2-Methoxyphenyl Thiophen-2-yl N-(4-Methoxyphenyl)carboxamide
5j () 3,4,5-Trimethoxyphenyl - N-(4-Nitrophenyl)carboxamide
  • Electron-Withdrawing vs. The 4-nitrophenyl derivative in exhibited potent antitumor activity (IC₅₀ values comparable to cisplatin), suggesting the nitro group’s role in activity .
  • Thiophene vs. Other Heterocycles : The thiophen-2-yl group at position 2 may improve π-π stacking with aromatic residues in target proteins, a feature absent in compounds with methylthio or benzylthio substituents () .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Solubility Predictions*
Target Compound ~506.5 (calc.) Not reported Not reported Low (due to nitro and aromatic groups)
5j () 453.17 319.9–320.8 43 Low (high melting point)
CAS 667902-79-6 () 473.55 Not reported Not reported Moderate (methoxy groups)

*Solubility inferred from substituent hydrophobicity. Nitro groups reduce solubility compared to methoxy or methyl substituents .

Structure-Activity Relationship (SAR) Insights

  • Nitro Group Position : Para-nitro () vs. ortho-nitro (target) may alter binding to enzymes like kinases or topoisomerases. Para-substitution often improves planarity and target affinity .
  • Carboxamide vs. Ester : The carboxamide group in the target compound may enhance hydrogen bonding with biological targets compared to ester derivatives () .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature60–80°C+30% Yield
Solvent (DMF:EtOH)1:2 (v/v)+25% Purity
Microwave Power150 W-40% Time

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